molecular formula C20H13BrN2O4 B3264794 N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide CAS No. 397278-08-9

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide

Cat. No. B3264794
CAS RN: 397278-08-9
M. Wt: 425.2 g/mol
InChI Key: JZSOKUFKIUIVBC-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide” is a pale-yellow solid with the molecular formula C15H11BrN2O4 . It has a molecular weight of 363.167 and an exact mass of 363.16 . It is categorized under active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including alkylation and nitration reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol through alkylation and nitration has been optimized to achieve high yields. Similar synthetic strategies can be applied to the synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-bromobenzamide, emphasizing the need for precise control over reaction parameters.


Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-(2-Benzoyl-4-nitrophenyl)-2-bromobenzamide reveals the significance of intramolecular interactions. For instance, the crystal structure of N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide shows stereogenic centers and intramolecular hydrogen bonding, which influence the overall molecular conformation. These structural features are crucial for understanding the reactivity and properties of the compound.


Chemical Reactions Analysis

Chemical reactions involving N-(2-Benzoyl-4-nitrophenyl)-2-bromobenzamide and its derivatives can lead to a variety of products, depending on the reaction conditions. For example, the reaction of N-bromoacetamide in the presence of a catalytic amount of sodium acetate results in addition and substitution reactions, demonstrating the compound’s versatility in chemical transformations.


Physical And Chemical Properties Analysis

The physical properties of N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide are influenced by their molecular structure. For example, the crystal structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide provides insights into the arrangement of molecules in the solid state, including hydrogen bonding patterns and molecular packing, which affect the compound’s physical properties. The chemical properties of N-(2-Benzoyl-4-nitrophenyl)-2-bromobenzamide are closely related to its functional groups and molecular structure. Studies on similar compounds reveal how the presence of nitro, bromo, and acetamide groups contributes to their reactivity and interaction with other chemicals.

Scientific Research Applications

  • Synthesis Analysis The synthesis of N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide involves multi-step processes, including alkylation and nitration reactions. Researchers optimize these reactions to achieve high yields, emphasizing the importance of precise control over reaction parameters.
  • Molecular Structure Analysis For instance, crystallographic studies of N-benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide reveal stereogenic centers and intramolecular hydrogen bonding, influencing overall molecular conformation.
  • Chemical Reactions and Properties For example, its reaction with N-bromoacetamide in the presence of sodium acetate demonstrates versatility in chemical transformations.
  • Physical Properties Analysis Crystal structures, such as that of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, provide insights into hydrogen bonding patterns and molecular packing.
  • Chemical Properties Analysis Studies on similar compounds reveal how substituents impact chemical behavior.
  • Analytical Methods

    • Researchers can analyze N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide using reverse-phase high-performance liquid chromatography (HPLC) with simple conditions .
    • For mass spectrometry (MS)-compatible applications, replacing phosphoric acid with formic acid is recommended .

Safety and Hazards

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and following specific first aid measures in case of exposure .

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals , suggesting that they may interact with a wide range of biological targets.

Mode of Action

The presence of nitro, bromo, and acetamide groups in its structure suggests that it may undergo a variety of chemical transformations, depending on the reaction conditions. These transformations could potentially alter the compound’s interaction with its targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide is currently unavailable. Its logp value of 356 suggests that it may have good lipophilicity, which could influence its absorption and distribution in the body.

Result of Action

Its chemical structure and reactivity suggest that it could potentially interact with a variety of biological targets, leading to diverse cellular effects.

properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O4/c21-17-9-5-4-8-15(17)20(25)22-18-11-10-14(23(26)27)12-16(18)19(24)13-6-2-1-3-7-13/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSOKUFKIUIVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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